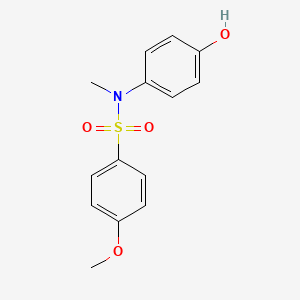

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide

Description

N-(4-Hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a hydroxyphenyl group and a methoxy-substituted benzene ring. Below, we compare this compound with structurally related sulfonamides and other aryl derivatives to elucidate substituent effects on properties and bioactivity.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15(11-3-5-12(16)6-4-11)20(17,18)14-9-7-13(19-2)8-10-14/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVSPUWGJAEPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-hydroxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Reaction Conditions:

Reagents: 4-hydroxyaniline, 4-methoxybenzenesulfonyl chloride, pyridine

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to 50°C

Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

Oxidation: Quinone derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .

2. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the modulation of signaling pathways related to inflammatory responses .

3. Cancer Therapeutics

Recent investigations have explored the potential of sulfonamide derivatives in cancer treatment. The compound has been found to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells, through the activation of caspase pathways .

Pharmacological Insights

1. Mechanism of Action

The pharmacological action of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and inflammatory processes. This includes inhibition of dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria .

2. Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have highlighted that modifications to the sulfonamide group can enhance biological activity. For example, substituting different functional groups on the aromatic rings has been linked to increased potency against specific targets .

Case Studies

Materials Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science:

1. Polymer Chemistry

The compound can be utilized as a monomer in synthesizing polymers with specific functional properties. Its sulfonamide group provides unique interactions that can enhance thermal stability and mechanical strength in polymer matrices .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this sulfonamide derivative is being researched for use in coatings and adhesives, particularly in environments requiring resistance to moisture and chemical degradation .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Methoxy vs. Methyl Groups

- N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamide ():

The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to methyl (-CH₃). This substitution pattern may increase metabolic stability due to reduced oxidative susceptibility . - Crystallographic studies of analogs reveal planar conformations stabilized by π-π stacking .

Hydroxyphenyl vs. Methoxyphenyl

- N-(4-Hydroxyphenyl)maleimide (): The hydroxyl (-OH) group increases hydrophilicity and acidity (pKa ~10) compared to methoxy analogs. In vitro studies show moderate inhibitory activity (IC₅₀ = 12.9 μM) against monoacylglycerol lipase (MGL), suggesting bioactivity influenced by hydrogen-bond donors .

Alkyl Chain Modifications

- N-(4-Butylphenyl)-4-Methylbenzenesulfonamide ():

A butyl (-C₄H₉) substituent significantly enhances lipophilicity (logP ~4.5), likely improving membrane permeability but reducing aqueous solubility. Such modifications are critical in optimizing pharmacokinetic profiles .

Anticancer Potential

- It reduces plasma retinol levels, impairing tumor growth, and enhances cisplatin efficacy . This highlights the therapeutic relevance of hydroxyphenyl moieties in oncology.

Enzyme Inhibition

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit enzymes by mimicking substrate structures. The presence of hydroxy and methoxy groups enhances its biological activity through increased solubility and interaction with biological targets.

The primary mechanism of action involves the inhibition of enzymes by binding to their active sites. This binding prevents substrate access, thereby disrupting essential biochemical pathways. For instance, the compound has been explored for its potential as an enzyme inhibitor in various studies, leading to antimicrobial and anticancer effects.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, including our compound of interest, it was found that they effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . The mechanism involves interference with bacterial carbonic anhydrases, which are crucial for bacterial survival.

2. Anticancer Properties

The compound has also shown promise in cancer research. It was reported that certain derivatives induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through the activation of apoptotic pathways . The most active derivatives demonstrated significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis.

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. In vitro assays showed promising results with no cytotoxicity observed at concentrations up to 10 μM, suggesting its potential as an anti-melanogenic agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between sulfonyl chlorides and substituted anilines. For example, reacting 4-methoxy-N-methylbenzenesulfonyl chloride with 4-aminophenol under anhydrous conditions in the presence of a base (e.g., pyridine) yields the target compound. Purification typically involves column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Purity validation requires HPLC (>98% purity) and NMR spectroscopy (e.g., absence of residual solvents or unreacted precursors) .

Q. Which spectroscopic techniques are most effective for structural characterization of this sulfonamide?

- Methodological Answer : A combination of H NMR, C NMR, and FT-IR is essential. H NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.2–3.8 ppm). FT-IR identifies sulfonamide S=O stretches (~1350 cm and ~1150 cm). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystalline samples, X-ray crystallography resolves bond angles and confirms stereochemistry, as demonstrated in related sulfonamide structures .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Begin with in vitro assays targeting cancer cell lines (e.g., F9 embryonal carcinoma or prostate cancer models). Use MTT or ATP-based viability assays at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and assess apoptosis via Annexin V/PI staining. Parallel testing on non-cancerous cells (e.g., HEK293) evaluates selectivity. Data should be analyzed using dose-response curves (IC calculations) and statistical tools like GraphPad Prism .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s pro-apoptotic effects in cancer cells, and how do they differ across cell types?

- Methodological Answer : Mechanistic studies require transcriptome profiling (RNA-seq) and Western blotting. In retinoid-sensitive cancers, the compound induces apoptosis via RAR-dependent pathways (e.g., upregulation of pro-apoptotic BAX). In resistant cells, mitochondrial depolarization and ER stress markers (e.g., CHOP, GRP78) dominate, confirmed via JC-1 staining and thapsigargin comparison experiments. Flow cytometry can differentiate caspase-8 (extrinsic) vs. caspase-9 (intrinsic) activation .

Q. How can conflicting data on apoptosis pathways (e.g., RAR-dependent vs. independent) be reconciled?

- Methodological Answer : Use isogenic cell lines with CRISPR-mediated RAR knockout to isolate RAR-independent effects. Combine with inhibitors like Z-VAD-FMK (pan-caspase) or 4-PBA (ER stress blocker). Transcriptomic clustering (PCA analysis) identifies pathway divergence. For in vivo validation, employ xenograft models with RAR-null tumors and monitor tumor regression via bioluminescence imaging .

Q. What strategies are recommended for studying this compound’s interaction with biological targets like DNA or proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity () with purified targets (e.g., DNA topoisomerase II). Fluorescence quenching assays (e.g., with calixarenes) reveal binding constants () via Stern-Volmer plots. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis (e.g., alanine scanning of protein interaction sites) .

Q. How do structural modifications (e.g., substituents on the benzene ring) impact bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing derivatives with halogen (Cl, F) or alkyl substitutions. Test in parallel against cancer panels (NCI-60). QSAR models (e.g., CoMFA) correlate logP, polar surface area, and IC. Meta-analysis of related sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) identifies critical substituents for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.